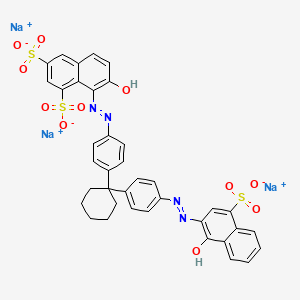
6-bromo-3-(bromomethyl)-1,2-benzisoxazole
Übersicht
Beschreibung
6-bromo-3-(bromomethyl)-1,2-benzisoxazole is an organic compound with the molecular formula C8H5Br2NO. It is a derivative of benzisoxazole, a bicyclic compound containing both benzene and isoxazole rings. The presence of bromine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes due to their diverse chemical structures .
Pharmacokinetics
Its physical properties such as melting point (64-65°c), boiling point (3025±170 °C), and solubility in common organic solvents suggest that it may have certain bioavailability .
Result of Action
Isoxazole derivatives are known to have significant biological interests, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(bromomethyl)-1,2-benzisoxazole typically involves the bromination of 3-(bromomethyl)-1,2-benzisoxazole. This can be achieved through the following steps:
Starting Material: 3-(bromomethyl)-1,2-benzisoxazole.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-(bromomethyl)-1,2-benzisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-(methyl)-1,2-benzisoxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzisoxazoles with various functional groups.
Oxidation: Formation of benzisoxazole oxides or other oxidized derivatives.
Reduction: Formation of 3-(methyl)-1,2-benzisoxazole.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-(bromomethyl)-1,2-benzisoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(bromomethyl)-1,2-benzisoxazole: Lacks the additional bromine atom at the 6-position.
6-bromo-1,2-benzisoxazole: Lacks the bromomethyl group at the 3-position.
3-methyl-1,2-benzisoxazole: Contains a methyl group instead of a bromomethyl group at the 3-position.
Uniqueness
6-bromo-3-(bromomethyl)-1,2-benzisoxazole is unique due to the presence of both bromine atoms, which enhances its reactivity and versatility in chemical synthesis
Eigenschaften
IUPAC Name |
6-bromo-3-(bromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLGVBSVYEZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)


![3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3276970.png)


![4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3276990.png)

